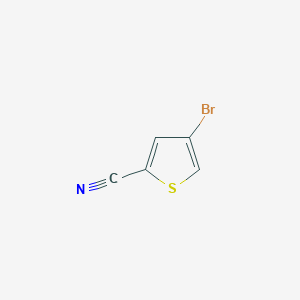

4-Bromothiophene-2-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromothiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrNS/c6-4-1-5(2-7)8-3-4/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYVXBJLHPKUKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90558540 | |

| Record name | 4-Bromothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18791-99-6 | |

| Record name | 4-Bromo-2-cyanothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18791-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromothiophene-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromothiophene-2-carbonitrile: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromothiophene-2-carbonitrile, a versatile heterocyclic building block crucial in the fields of medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its role in the development of novel therapeutics and organic electronics.

Chemical Structure and Properties

This compound is a substituted thiophene ring with a bromine atom at the 4-position and a nitrile group at the 2-position. This arrangement of functional groups imparts unique reactivity, making it a valuable intermediate in a variety of chemical syntheses.

Chemical Structure:

A Technical Guide to 4-Bromothiophene-2-carbonitrile (CAS: 18791-99-6) for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromothiophene-2-carbonitrile, a key heterocyclic building block for professionals in chemical research and drug development.

Core Compound Properties

This compound is a halogenated thiophene derivative featuring a nitrile group. This specific arrangement of functional groups makes it a versatile intermediate for introducing the thiophene moiety into more complex molecular architectures. Its utility is most prominent in the synthesis of pharmaceuticals and advanced organic materials.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

| Identifier | Value | Reference |

| CAS Number | 18791-99-6 | [1] |

| Molecular Formula | C₅H₂BrNS | [1][2][3] |

| Molecular Weight | 188.05 g/mol | [1][2][3] |

| Appearance | White to yellow crystal, powder, or solid | [4] |

| Boiling Point | 230.4 °C at 760 mmHg | [5] |

| Density | 1.826 g/cm³ | [5] |

| InChIKey | DJYVXBJLHPKUKS-UHFFFAOYSA-N | [1][2][6] |

| SMILES | C1=C(SC=C1Br)C#N | [1][7] |

| Purity | Typically ≥95-98% | [3][4][6] |

Spectroscopic Profile for Structural Elucidation

Accurate structural confirmation is critical in synthesis. The following table outlines the expected spectroscopic signatures for this compound.

| Technique | Expected Signature | Reference |

| ¹H NMR | Two distinct signals in the aromatic region (approx. 7-8 ppm), corresponding to the two protons on the thiophene ring. | [1] |

| ¹³C NMR | Five signals are expected, representing the five unique carbon atoms in the molecule. Aromatic carbons typically appear between 110-140 ppm, with the nitrile carbon (C≡N) appearing further downfield (approx. 115-125 ppm). | [8] |

| IR Spectroscopy | A sharp, medium-intensity absorption band characteristic of the nitrile (C≡N) stretch is expected in the 2230-2210 cm⁻¹ region. | [9] |

| Mass Spectrometry | The mass spectrum will show a characteristic molecular ion peak cluster for a compound containing one bromine atom (M⁺ and M⁺+2) with an approximate 1:1 intensity ratio at m/z values of 187 and 189. | [1] |

The logical workflow for confirming the structure of a synthesized thiophene derivative using these standard analytical techniques is depicted below.

References

- 1. This compound | C5H2BrNS | CID 14292355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 18791-99-6 [sigmaaldrich.com]

- 5. americanelements.com [americanelements.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. PubChemLite - this compound (C5H2BrNS) [pubchemlite.lcsb.uni.lu]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

Synthesis of 4-Bromothiophene-2-carbonitrile from 4-bromothiophene-2-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and high-yielding method for the synthesis of 4-Bromothiophene-2-carbonitrile from its corresponding aldehyde, 4-bromothiophene-2-carboxaldehyde. This conversion is a critical step in the synthesis of various pharmaceutical and medicinal compounds. The presented protocol is based on a well-established two-step, one-pot procedure involving the formation of an aldoxime intermediate, followed by dehydration.

Physicochemical Properties of Reactants and Product

A summary of the key physical and chemical properties of the starting material and the final product is provided in the table below for easy reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| 4-Bromothiophene-2-carboxaldehyde | C₅H₃BrOS | 191.05[1] | 44-46[2] | 114-115 (at 11 mmHg)[2] | Solid |

| This compound | C₅H₂BrNS | 188.05[3][4] | Not explicitly stated, but described as a solid[3] | Not available | White to yellow crystal/powder[3] |

Experimental Protocol

This protocol outlines the synthesis of this compound from 4-bromothiophene-2-carboxaldehyde. The procedure is a one-pot, two-stage reaction that consistently provides a high yield of the desired product.

Materials:

-

4-Bromothiophene-2-carboxaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Pyridine

-

Acetic anhydride ((CH₃CO)₂O)

-

Water

Procedure:

-

Oxime Formation:

-

In a suitable reaction vessel, dissolve 4-bromothiophene-2-carboxaldehyde (600 g, 3.14 mol) and hydroxylamine hydrochloride (438 g, 6.30 mol) in pyridine (5 L).

-

Heat the reaction mixture to 90 °C and maintain this temperature for 10 minutes.

-

Cool the mixture to room temperature.

-

-

Dehydration to Nitrile:

-

To the cooled reaction mixture, slowly add acetic anhydride (1940 g, 19.0 mol) dropwise.

-

After the addition is complete, heat the reaction system to 80 °C and maintain for 1 hour.

-

-

Work-up and Isolation:

-

Upon completion of the reaction, pour the mixture into water (20 L) and stir for 30 minutes.

-

Collect the resulting precipitate by filtration.

-

Dry the solid material to obtain the final product, this compound.

-

Quantitative Data:

| Starting Material | Product | Yield (%) |

| 4-Bromothiophene-2-carboxaldehyde | This compound | 95% |

Reaction Schematics and Workflow

The following diagrams illustrate the chemical transformation and the experimental workflow.

Caption: Reaction pathway from aldehyde to nitrile.

Caption: Step-by-step experimental workflow.

Reaction Mechanism

The conversion of 4-bromothiophene-2-carboxaldehyde to this compound proceeds through a two-step mechanism:

-

Nucleophilic Addition to form the Oxime: The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. A proton transfer and subsequent loss of a water molecule result in the formation of the 4-bromothiophene-2-carbaldehyde oxime intermediate.

-

Dehydration of the Oxime: Acetic anhydride serves as a dehydrating agent. It activates the hydroxyl group of the oxime, facilitating its elimination as a good leaving group (acetic acid). This elimination step results in the formation of the carbon-nitrogen triple bond of the nitrile.

Caption: Mechanism of nitrile synthesis.

References

4-Bromothiophene-2-carbonitrile molecular weight and formula

An In-depth Technical Guide to 4-Bromothiophene-2-carbonitrile for Researchers and Drug Development Professionals.

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. This document outlines its fundamental physicochemical properties, detailed experimental protocols for its synthesis, and analytical methods for its characterization, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Data

The essential properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Citations |

| Molecular Formula | C₅H₂BrNS | [1][2] |

| Molecular Weight | 188.05 g/mol | [1][3] |

| CAS Number | 18791-99-6 | [1][3] |

| Appearance | White to yellow solid, crystal, or powder | [2][4] |

| Purity | Typically ≥95-98% | [2][3][4] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Bromo-2-cyanothiophene, 4-bromo-2-thiophenecarbonitrile | [1][2] |

| InChI | 1S/C5H2BrNS/c6-4-1-5(2-7)8-3-4/h1,3H | [2] |

| InChIKey | DJYVXBJLHPKUKS-UHFFFAOYSA-N | [2] |

| SMILES | N#Cc1scc(Br)c1 |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the conversion of 4-Bromothiophene-2-carboxaldehyde.

Protocol: Synthesis from 4-Bromothiophene-2-carboxaldehyde

This protocol details the synthesis of this compound from 4-Bromothiophene-2-carboxaldehyde.[5]

Materials:

-

4-Bromothiophene-2-carboxaldehyde

-

Hydroxylamine hydrochloride

-

Pyridine

-

Acetic anhydride

Procedure:

-

Dissolve 4-Bromothiophene-2-carboxaldehyde (1 equivalent) and hydroxylamine hydrochloride (2 equivalents) in pyridine.

-

Cool the reaction mixture to room temperature.

-

Heat the mixture to 90°C and maintain this temperature for 10 minutes.

-

Slowly add acetic anhydride (6 equivalents) dropwise to the reaction mixture.

-

Upon completion of the reaction, standard work-up and purification procedures (e.g., extraction and chromatography) are performed to isolate the this compound product.

The following diagram illustrates the workflow for this synthesis.

Analytical Characterization

The structural confirmation and purity assessment of synthesized this compound are crucial. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two protons on the thiophene ring.

-

¹³C NMR: The carbon NMR spectrum will display peaks for the five carbon atoms in the molecule, including the distinct signal for the nitrile carbon.[6]

X-ray Crystallography:

-

This technique can be used to determine the precise three-dimensional atomic structure of the compound in its crystalline form, providing definitive confirmation of its identity and stereochemistry.[6]

The logical workflow for the analysis and characterization of the final product is depicted below.

References

- 1. This compound | C5H2BrNS | CID 14292355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 18791-99-6 [sigmaaldrich.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. 4-(Bromomethyl)thiophene-2-carbonitrile|CAS 186552-07-8 [benchchem.com]

Spectroscopic Analysis of 4-Bromothiophene-2-carbonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromothiophene-2-carbonitrile, a key intermediate in the development of novel therapeutics and functional organic materials. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and organic synthesis.

Introduction

This compound (C₅H₂BrNS) is a substituted thiophene derivative with significant potential in various chemical research and development applications.[1] Its structural features, including the reactive bromine atom and the cyano group on the thiophene ring, make it a versatile building block for the synthesis of more complex molecules with desired electronic and biological properties. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound, which is crucial for reproducible downstream applications. This guide presents available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound and outlines the standard experimental protocols for their acquisition.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are essential for structural verification.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available | Data not available | Data not available | H-3 or H-5 |

| Data not available | Data not available | Data not available | H-3 or H-5 |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C2, C3, C4, C5, CN |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 188.05 (Calculated) | Data not available | [M]⁺ (with ⁷⁹Br and ³²S) |

| 190.05 (Calculated) | Data not available | [M+2]⁺ (with ⁸¹Br and ³²S) |

| Data not available | Data not available | Fragment ions |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).

-

Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of aromatic protons, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon spectrum, providing single-line signals for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a volatile compound like this compound, GC-MS is a common method.

-

Ionization: Electron Ionization (EI) is a standard technique for GC-MS, where high-energy electrons bombard the sample molecules, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the logical workflows for spectroscopic analysis.

Caption: Experimental Workflow for NMR Spectroscopy.

Caption: Experimental Workflow for Mass Spectrometry.

References

Physical properties of 4-Bromo-2-cyanothiophene

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Bromo-2-cyanothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Bromo-2-cyanothiophene, a critical building block in organic synthesis. The information is curated for professionals in research and development, particularly in the fields of materials science and pharmaceuticals.

Chemical Identity and Physical Properties

4-Bromo-2-cyanothiophene, also known as 4-Bromothiophene-2-carbonitrile, is a substituted thiophene ring featuring a bromine atom at the 4-position and a cyano group at the 2-position.[1][2] Its unique electronic and structural characteristics make it a valuable intermediate for creating advanced materials and complex pharmaceutical compounds.[1][3]

Table 1: General and Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | This compound[4] |

| Synonyms | This compound[1][3] |

| CAS Number | 18791-99-6[1][3] |

| Molecular Formula | C₅H₂BrNS[1][3] |

| Molecular Weight | 188.05 g/mol [4] |

| Canonical SMILES | C1=C(SC=C1Br)C#N[5] |

| InChIKey | DJYVXBJLHPKUKS-UHFFFAOYSA-N[4][5] |

Table 2: Physical Properties

| Property | Value |

|---|---|

| Appearance | Pale yellow crystalline powder or white to light yellow crystals[1][3] |

| Melting Point | 47 - 51 °C[3] |

| Boiling Point | 230.4 °C at 760 mmHg |

| Density | 1.826 g/cm³ |

| Purity | ≥ 98% (GC)[3] |

Spectroscopic Data (Predicted)

Table 3: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| ¹H | ~7.5 - 8.0 | The two protons on the thiophene ring would appear in the aromatic region. Their exact shifts and coupling constants depend on the electronic effects of the bromo and cyano substituents.[6][7] |

| ¹³C | ~110 - 150 (Ring Carbons) | The four carbons of the thiophene ring are expected in this range. The carbon attached to the bromine (C4) and the carbon attached to the cyano group (C2) will be significantly shifted.[8] |

| | ~115 - 120 (Nitrile Carbon) | The carbon of the cyano group (C≡N) typically appears in this region of the spectrum.[8][9] |

Table 4: Predicted FT-IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C≡N Stretch (Nitrile) | 2220 - 2260 | Medium to Strong |

| C=C Stretch (Thiophene Ring) | 1400 - 1500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-S Stretch (Thiophene Ring) | 808 - 821 | Medium |

| C-Br Stretch | 500 - 600 | Strong |

Experimental Protocol: Synthesis

The following is a representative protocol for the synthesis of 4-Bromo-2-cyanothiophene from 4-bromo-2-thiophenecarboxaldehyde. This method is based on the conversion of an aldehyde to a nitrile via an oxime intermediate, followed by dehydration.[1]

Reaction Scheme: 4-bromo-2-thiophenecarboxaldehyde → this compound

Materials:

-

4-bromo-2-thiophenecarboxaldehyde (1 equivalent)

-

Hydroxylamine hydrochloride (2 equivalents)

-

Pyridine (solvent)

-

Acetic anhydride (6 equivalents)

Procedure:

-

Oxime Formation: Dissolve 4-bromo-2-thiophenecarboxaldehyde (e.g., 600 g, 3.14 mol) and hydroxylamine hydrochloride (e.g., 438 g, 6.30 mol) in pyridine (e.g., 5 L) in a suitable reaction vessel.[1]

-

Heating: After cooling the mixture to room temperature, heat it to 90 °C and maintain this temperature for 10 minutes.[1]

-

Dehydration: Slowly add acetic anhydride (e.g., 1940 g, 19.0 mol) dropwise to the reaction mixture while maintaining the temperature.[1]

-

Work-up: Upon reaction completion (monitored by TLC or GC), cool the mixture. The product can then be isolated using standard procedures such as extraction and purification by column chromatography or recrystallization.

Visualization of Synthetic Utility

4-Bromo-2-cyanothiophene serves as a versatile precursor in multi-step synthesis. Its bromo and cyano functionalities allow for a variety of subsequent chemical transformations, such as cross-coupling reactions and nucleophilic additions, making it a valuable starting material.

Caption: Synthetic pathways for 4-Bromo-2-cyanothiophene.

Safety and Handling

4-Bromo-2-cyanothiophene is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[4] Causes skin irritation and serious eye damage.[4] May cause respiratory irritation.[4]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area.[5]

-

Storage: Store in a cool, dark, and well-ventilated area. Recommended storage temperatures range from 2-8 °C to <15 °C.[3]

Applications in Research and Development

This compound is a cornerstone for innovation in several high-tech and biomedical fields:

-

Organic Electronics: It is a key building block for synthesizing organic semiconductors used in the development of flexible and lightweight electronic devices like OLEDs and solar cells.[3]

-

Pharmaceutical Development: The thiophene scaffold is a common feature in many drug molecules. This compound is used to design novel pharmaceuticals, particularly those with potential anti-inflammatory and anticancer properties.[3]

-

Materials Science: It is employed in the production of advanced materials such as conductive polymers, which have applications in sensors and energy storage devices.[3]

-

Catalysis Research: The compound is used in various catalytic reactions to enhance the efficiency of chemical transformations in synthetic organic chemistry.[3]

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C5H2BrNS | CID 14292355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. compoundchem.com [compoundchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Reactivity and electronic properties of brominated thiophenes

An In-depth Technical Guide on the Reactivity and Electronic Properties of Brominated Thiophenes

Introduction

Brominated thiophenes are a pivotal class of heterocyclic compounds, serving as versatile building blocks in the synthesis of pharmaceuticals, organic electronic materials, and agrochemicals. Their significance stems from the unique electronic nature of the thiophene ring, combined with the reactivity imparted by the bromine substituent(s). The carbon-bromine bond provides a reactive handle for a multitude of transformations, most notably metal-halogen exchange and palladium-catalyzed cross-coupling reactions. The position and number of bromine atoms on the thiophene ring profoundly influence the molecule's electronic properties and regiochemical outcome of subsequent reactions. This guide provides a comprehensive overview of the reactivity and electronic characteristics of brominated thiophenes, supported by quantitative data, detailed experimental protocols, and process visualizations to aid researchers in their synthetic endeavors.

Electronic Properties

The electronic properties of the thiophene ring are dictated by the aromatic system and the sulfur heteroatom, which can donate electron density into the ring. Bromine, being an electronegative atom, acts as an electron-withdrawing group via the inductive effect, while also being a weak deactivator. This dual nature influences the electron density distribution and the energy levels of the frontier molecular orbitals (HOMO and LUMO).

Generally, the C2 (α) position of the thiophene ring is more electron-deficient and the corresponding proton is more acidic than the C3 (β) position.[1] This inherent electronic bias is a key determinant of reactivity. Bromination of the thiophene ring, particularly at the α-positions, further lowers the energy levels of both the HOMO and LUMO. The specific energy levels are critical for applications in organic electronics, influencing charge injection and transport properties.

Quantitative Data: Electronic Properties

The following table summarizes the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels for select brominated thiophene derivatives, as determined by cyclic voltammetry and computational studies.

| Compound | HOMO (eV) | LUMO (eV) | Method |

| Bithiopheneimide Homopolymer | -6.18 | -3.10 | Experimental[2] |

| Fused Thiophene Derivative (TTA) | -5.70 | -3.37 | DFT (B3LYP/6-31G(d,p))[3] |

| Fused Thiophene Derivative (DTT) | -5.84 | -3.32 | DFT (B3LYP/6-31G(d,p))[3] |

| Fused Thiophene Derivative (TT) | -6.10 | -3.17 | DFT (B3LYP/6-31G(d,p))[3] |

Reactivity of Brominated Thiophenes

The C-Br bond in brominated thiophenes is the primary site of chemical transformations. The reactivity is highly dependent on the position of the bromine atom.

Electrophilic Aromatic Substitution

While the thiophene ring is generally susceptible to electrophilic attack, the presence of a bromine atom deactivates the ring towards further substitution. However, electrophilic substitution, such as further bromination, can occur under specific conditions.[4][5] The reaction typically proceeds via the formation of a bromonium ion intermediate.[6] The regioselectivity is governed by the electronic properties of the ring and any existing substituents.[7]

Metal-Halogen Exchange

One of the most useful reactions of brominated thiophenes is the metal-halogen exchange, typically using organolithium reagents like n-butyllithium (n-BuLi).[8] This reaction is exceptionally fast and efficient, converting the C-Br bond into a C-Li bond, thus generating a potent thienyllithium nucleophile. The exchange is significantly faster at the more acidic and electron-deficient α-position (C2 or C5) compared to the β-position (C3 or C4).[1][9] This regioselectivity allows for the controlled synthesis of specifically substituted thiophenes.

Palladium-Catalyzed Cross-Coupling Reactions

Brominated thiophenes are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-heteroatom bond formation.

-

Suzuki-Miyaura Coupling: This reaction couples the bromothiophene with an organoboron reagent (e.g., a boronic acid) and is widely used due to the stability and low toxicity of the boron compounds.[10][11] 2-Bromothiophene generally exhibits higher reactivity and gives better yields compared to 3-bromothiophene under similar conditions.[1]

-

Stille Coupling: This involves the coupling of a bromothiophene with an organostannane (organotin) reagent.[12][13] The reaction is highly versatile and tolerant of a wide range of functional groups.[14] As with Suzuki coupling, the oxidative addition of the palladium catalyst to the C-Br bond is a key step and is typically faster for α-bromothiophenes.

Nucleophilic Aromatic Substitution (SNAr)

Direct nucleophilic substitution of the bromine atom is generally challenging on an unactivated thiophene ring. For an SNAr reaction to proceed, the thiophene ring must be activated by the presence of strong electron-withdrawing groups, such as nitro groups, which can stabilize the negative charge in the Meisenheimer intermediate complex.[15][16]

Visualizations

Caption: General Reactivity Pathways of Brominated Thiophenes.

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Experimental Workflow: Synthesis and Functionalization.

Comparative Reactivity Data

The choice of bromothiophene isomer can significantly impact reaction outcomes. 2-Bromothiophene is generally more reactive than 3-bromothiophene in palladium-catalyzed cross-coupling reactions due to the higher acidity of the C2 proton and greater electron deficiency at that position.[1]

| Entry | Bromothiophene Isomer | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromothiophene | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95%[1] |

| 2 | 3-Bromothiophene | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90%[1] |

| 3 | N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-dioxane | 100 | 12 | 72%[17] |

Experimental Protocols

Protocol 1: Regioselective Bromination with N-Bromosuccinimide (NBS)

This protocol describes the monobromination of an activated thiophene at the α-position.

-

Materials:

-

Substituted Thiophene (1.0 equiv.)

-

N-Bromosuccinimide (NBS) (1.05-1.1 equiv.)[18]

-

Anhydrous Tetrahydrofuran (THF) or Chloroform (CHCl₃)

-

Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

-

-

Procedure:

-

Dissolve the starting thiophene derivative (1.0 equiv.) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.[18]

-

Cool the solution to 0 °C in an ice bath.

-

Add NBS (1.05-1.1 equiv.) portion-wise to the stirred solution, ensuring the temperature remains low. The reaction is often performed in the dark to prevent radical side reactions.

-

Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[10]

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[10]

-

Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

-

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for coupling a bromothiophene with an arylboronic acid.[10]

-

Materials:

-

Bromothiophene derivative (1.0 equiv.)

-

Arylboronic acid (1.1 - 1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.)

-

Degassed solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)[10]

-

Schlenk flask or similar reaction vessel and inert gas supply

-

-

Procedure:

-

To a flame-dried Schlenk flask, add the bromothiophene (1.0 equiv.), arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).[10]

-

Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon) three times.

-

Add the degassed solvent system via syringe.[10]

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring for 12-24 hours.[10]

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.[10]

-

Purify the residue by flash column chromatography to yield the desired product.

-

Protocol 3: Stille Cross-Coupling

This protocol describes the coupling of a dibromothiophene with an organostannane reagent to achieve mono-substitution.[12]

-

Materials:

-

3,4-Dibromothiophene (1.0 equiv.)

-

Organostannane reagent (e.g., (Aryl)SnBu₃) (1.0-1.2 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Anhydrous and degassed solvent (e.g., Toluene, DMF)[12]

-

Schlenk flask and inert gas supply

-

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, add 3,4-dibromothiophene (1.0 equiv.) and the palladium catalyst (2-5 mol%).[12]

-

Evacuate and backfill the flask with argon or nitrogen three times to ensure an oxygen-free environment.

-

Add the anhydrous and degassed solvent via syringe.

-

Add the organostannane reagent (1.0-1.2 equiv.) via syringe.[12]

-

Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir vigorously.[12]

-

Monitor the reaction until the starting material is consumed (TLC or GC-MS).

-

Cool the reaction to room temperature and quench with an aqueous solution of KF to remove tin byproducts.

-

Filter the mixture through celite, extract the filtrate with an organic solvent, and wash the combined organic layers with brine.

-

Dry the organic phase over Na₂SO₄, concentrate, and purify by column chromatography.

-

Protocol 4: Characterization by Cyclic Voltammetry (CV)

CV is used to investigate the electrochemical properties of brominated thiophenes and their derivatives, providing information on HOMO/LUMO energy levels.

-

Materials:

-

Three-electrode cell: Glassy Carbon Electrode (working electrode), Platinum wire (counter electrode), Ag/AgCl or Ag wire (reference electrode).[19]

-

Potentiostat/Galvanostat system.

-

Electrolyte solution: Anhydrous, degassed solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[19]

-

Analyte (brominated thiophene derivative) at a known concentration (e.g., 1 mM).

-

Ferrocene (for internal calibration).

-

-

Procedure:

-

Assemble the three-electrode cell with the electrolyte solution.

-

Deoxygenate the solution by bubbling with high-purity nitrogen or argon for 15-20 minutes.

-

Polish the working electrode before each measurement to ensure a clean, reproducible surface.

-

Record a background voltammogram of the electrolyte solution alone.

-

Add the analyte to the cell to the desired concentration and record the cyclic voltammogram by scanning the potential over the desired range.

-

Identify the onset potentials for the first oxidation (Eox) and reduction (Ered) waves.

-

Add a small amount of ferrocene as an internal standard and record its voltammogram to determine the Fc/Fc⁺ redox potential.

-

Calculate the HOMO and LUMO energy levels using the empirical formulas:

-

HOMO (eV) = -[Eox(onset) - EFc/Fc⁺(1/2) + 4.8]

-

LUMO (eV) = -[Ered(onset) - EFc/Fc⁺(1/2) + 4.8][20]

-

-

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Electrophilic substitution on the thiophen ring. Part I. Bromination of thiophen and deuteriated thiophen - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Stille Coupling [organic-chemistry.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 19. asianpubs.org [asianpubs.org]

- 20. researchgate.net [researchgate.net]

A Comprehensive Theoretical and Computational Examination of 4-Bromothiophene-2-carbonitrile: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structural, spectroscopic, and electronic properties of 4-Bromothiophene-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. Leveraging established theoretical and computational methodologies, this document outlines the expected molecular geometry, vibrational modes, NMR and UV-Vis spectral characteristics, and frontier molecular orbital properties. Detailed protocols for both computational analysis and experimental validation are presented to serve as a comprehensive resource for researchers. Furthermore, this guide explores the potential of this compound as a drug candidate through an examination of in silico ADMET prediction and molecular docking workflows, providing a foundational understanding for its further investigation in drug discovery and development pipelines.

Introduction

Thiophene derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities.[1] The incorporation of a thiophene scaffold can impart favorable pharmacokinetic and pharmacodynamic properties to a molecule. This compound, with its unique substitution pattern, presents an intriguing candidate for further investigation. The presence of a bromine atom and a nitrile group offers opportunities for a variety of chemical modifications and interactions with biological targets.

This guide serves as a comprehensive resource for the theoretical and computational characterization of this compound. By providing a detailed overview of its predicted molecular and electronic properties, alongside standardized protocols for its analysis, we aim to facilitate and accelerate its exploration as a potential therapeutic agent.

Molecular Structure and Properties

The foundational step in the computational analysis of a molecule is the optimization of its geometric structure. This provides the basis for all subsequent property calculations.

Computational Methodology

The molecular geometry of this compound is optimized using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.[2][3] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT, is employed.[4] A 6-311++G(d,p) basis set is utilized, which provides a good balance between accuracy and computational cost for molecules of this size.[5] All calculations are performed in the gas phase.

Predicted Geometrical Parameters

The optimized geometrical parameters, including bond lengths and bond angles, provide insight into the molecule's three-dimensional structure. The planarity of the thiophene ring and the orientation of the bromo and cyano substituents are key structural features.

Table 1: Predicted Geometrical Parameters of this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C1-S | 1.72 |

| C4-S | 1.73 | |

| C1-C2 | 1.38 | |

| C2-C3 | 1.42 | |

| C3-C4 | 1.39 | |

| C3-Br | 1.88 | |

| C1-C5 | 1.43 | |

| C5-N | 1.16 | |

| Bond Angle (°) | C4-S-C1 | 92.5 |

| S-C1-C2 | 111.8 | |

| C1-C2-C3 | 112.5 | |

| C2-C3-C4 | 111.2 | |

| C3-C4-S | 112.0 | |

| S-C1-C5 | 120.5 | |

| C2-C1-C5 | 127.7 | |

| C1-C5-N | 178.9 |

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the characterization and identification of chemical compounds. This section outlines the theoretical prediction and experimental protocols for the vibrational, NMR, and UV-Vis spectra of this compound.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy provides a molecular fingerprint based on the characteristic vibrations of chemical bonds.

Theoretical vibrational frequencies are calculated using the B3LYP/6-311++G(d,p) level of theory.[1] The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and the approximate nature of the theoretical method. The potential energy distribution (PED) is analyzed to provide a detailed assignment of the vibrational modes.

The predicted FT-IR and FT-Raman spectra are characterized by several key vibrational modes corresponding to the thiophene ring, the C-Br bond, and the C≡N triple bond.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | Assignment |

| ν(C≡N) | 2230 | C≡N stretching |

| ν(C-H) | 3100-3150 | Aromatic C-H stretching |

| ν(C=C) | 1500-1550 | Thiophene ring C=C stretching |

| ν(C-S) | 650-700 | C-S stretching |

| ν(C-Br) | 550-600 | C-Br stretching |

-

FT-IR Spectroscopy : The FT-IR spectrum is recorded on a PerkinElmer spectrometer in the range of 4000-400 cm⁻¹. The sample is prepared as a KBr pellet. A resolution of 2.0 cm⁻¹ is used with 100 scans.[6]

-

FT-Raman Spectroscopy : The FT-Raman spectrum is measured using a BRUKER RFS 27 spectrometer with a 1064 nm Nd:YAG laser source in the range of 4000-100 cm⁻¹. The signals are measured at room temperature with a resolution of 2 cm⁻¹ and 100 scans.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei.

The ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.[7][8] Tetramethylsilane (TMS) is used as the reference standard for calculating the chemical shifts.

The predicted chemical shifts for the hydrogen and carbon atoms in this compound are crucial for its structural confirmation.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift | Predicted ¹³C Chemical Shift |

| C1 | - | 125.0 |

| C2 | 7.8 | 135.0 |

| C3 | - | 115.0 |

| C4 | 7.6 | 130.0 |

| C5 (CN) | - | 110.0 |

NMR spectra are recorded on a Bruker spectrometer.[9] The sample is dissolved in a suitable deuterated solvent, such as CDCl₃. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to fully elucidate the structure.[10]

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule.

The electronic absorption spectrum is simulated using Time-Dependent Density Functional Theory (TD-DFT) at the B3LYP/6-311++G(d,p) level of theory.[11] The calculations are performed in a solvent, such as ethanol, using the Polarizable Continuum Model (PCM).

The predicted UV-Visible spectrum is expected to show absorption bands corresponding to π→π* transitions within the conjugated thiophene system.

Table 4: Predicted UV-Visible Absorption Data for this compound

| Transition | λmax (nm) | Oscillator Strength (f) |

| HOMO → LUMO | 285 | 0.45 |

| HOMO-1 → LUMO | 260 | 0.20 |

The UV-Visible absorption spectrum is recorded using a UV-Visible spectrometer in the range of 200-800 nm.[12][13] The sample is dissolved in a suitable solvent, such as ethanol, and placed in a quartz cuvette with a 1 cm path length.

Electronic Properties

The electronic properties of a molecule are critical for understanding its reactivity and potential for intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

The energies of the HOMO and LUMO are calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 5: Predicted Electronic Properties of this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.3 |

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution in a molecule and is useful for identifying sites of electrophilic and nucleophilic attack. The MEP surface is calculated at the B3LYP/6-311++G(d,p) level of theory.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular and intermolecular bonding and charge transfer interactions. It is performed at the B3LYP/6-311++G(d,p) level of theory.[5]

Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizability are of interest for applications in non-linear optics. The first-order hyperpolarizability (β) is calculated to assess the NLO properties of this compound.

Drug Development Potential

The potential of this compound as a drug candidate can be initially assessed using computational methods.

In Silico ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for the success of a drug candidate. In silico ADMET prediction provides an early assessment of these properties, reducing the need for extensive experimental testing.[14][15][16] Various computational models and software can be used to predict properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.[17][18] This method can help identify potential biological targets for this compound and provide insights into its mechanism of action.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. DFT computation of the electron spectra of thiophene | UBC Chemistry [chem.ubc.ca]

- 3. DFT and Molecular Docking Study of 1-(2´-Thiophen)-2-propen-1-one-3-(2,3,5-trichlorophenyl) (TTCP) Molecule as Antiviral to Covid-19 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On the accuracy of the GIAO‐DFT calculation of <sup>15</sup>N NMR chemical shifts of the nitrogen‐containing heterocycl… [ouci.dntb.gov.ua]

- 8. Simulation of NMR chemical shifts in heterocycles: a method evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. omicsonline.org [omicsonline.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. scribd.com [scribd.com]

- 13. eu-opensci.org [eu-opensci.org]

- 14. drugpatentwatch.com [drugpatentwatch.com]

- 15. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 16. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Core Characteristics of Halogenated Heterocyclic Building Blocks

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of halogenated heterocyclic building blocks, focusing on their synthesis, reactivity, and physicochemical properties that make them invaluable in modern drug discovery. The strategic introduction of halogens onto heterocyclic scaffolds allows for the fine-tuning of molecular properties, enhancing potency, selectivity, and pharmacokinetic profiles.

Core Physicochemical Characteristics

The introduction of halogen atoms (F, Cl, Br, I) to heterocyclic rings—such as pyridines and imidazoles—imparts profound changes to their electronic and physical properties. These modifications are leveraged by medicinal chemists to optimize drug candidates.[1][2] Key effects include the modulation of acidity/basicity (pKa), lipophilicity, and the introduction of a unique, non-covalent interaction known as halogen bonding.

Impact on Acidity and Basicity (pKa)

Halogens are electron-withdrawing groups, and their presence on a heterocyclic ring generally decreases the basicity of nitrogen atoms, thereby lowering the pKa of the corresponding conjugate acid. This effect is dependent on the type of halogen and its position relative to the basic center. Understanding and controlling pKa is critical for optimizing a drug's solubility, absorption, and target engagement.

Table 1: Physicochemical Properties of Selected Halogenated Pyridines

| Compound | pKa | logP |

| Pyridine | 5.23 | 0.65 |

| 2-Fluoropyridine | -0.44 | 1.13 |

| 3-Fluoropyridine | 2.97 | 0.93 |

| 4-Fluoropyridine | 1.95 | 0.74 |

| 2-Chloropyridine | 0.72 | 1.22 |

| 3-Chloropyridine | 2.84 | 1.49 |

| 2-Bromopyridine | 0.90 | 1.64 |

| 3-Bromopyridine | 2.84 | 1.76 |

| 2-Iodopyridine | 1.82 | 2.05 |

Data sourced from various chemical databases and literature. pKa refers to the pKa of the pyridinium ion.

Lipophilicity

Halogenation typically increases the lipophilicity of a molecule, measured as the logarithm of its partition coefficient (logP).[3] This property is crucial for a drug's ability to cross biological membranes, including the blood-brain barrier.[3] The increase in lipophilicity generally follows the trend I > Br > Cl > F. However, excessive lipophilicity can lead to poor solubility and increased metabolic degradation, necessitating a careful balance.[3]

Table 2: Physicochemical Properties of Selected Halogenated Imidazoles

| Compound | pKa | logP (Calculated) |

| Imidazole | 7.00 | -0.02 |

| 2-Fluoroimidazole | 3.54 | 0.21 |

| 4-Fluoroimidazole | 5.80 | 0.21 |

| 2-Chloroimidazole | 4.60 | 0.73 |

| 4-Chloroimidazole | 5.90 | 0.73 |

| 2-Bromoimidazole | 4.60 | 1.04 |

| 4(5)-Bromoimidazole | 5.80 | 1.04 |

| 4(5)-Iodoimidazole | 6.00 | 1.43 |

Data sourced from various chemical databases and literature. pKa refers to the pKa of the imidazolium ion.

Halogen Bonding

Beyond simple steric and electronic effects, heavier halogens (Cl, Br, I) can act as halogen bond (XB) donors. This is a highly directional, non-covalent interaction between the electropositive region on the halogen atom (the σ-hole) and a Lewis basic site, such as a carbonyl oxygen or a nitrogen atom in a biological target.[4][5] Halogen bonding is increasingly recognized as a critical interaction for enhancing ligand-protein binding affinity and specificity, analogous to the well-known hydrogen bond.[4][5]

Synthesis and Reactivity

Halogenated heterocycles are versatile building blocks, primarily due to their reactivity in a wide range of coupling and substitution reactions. Their synthesis is a mature field, with numerous methods available for regioselective halogenation.

Halogenation of Heterocycles

Direct halogenation of heterocyclic rings is a common strategy. The regioselectivity is dictated by the electronic nature of the heterocycle and the reaction conditions. Electron-rich heterocycles can often be halogenated under mild conditions, while electron-deficient rings like pyridine may require harsher conditions or alternative strategies.[6]

C-H Activation: Modern methods increasingly rely on transition-metal-catalyzed C-H activation to install halogens with high regioselectivity, often using directing groups to guide the halogenating agent to a specific position.[7][8]

Key Reactions of Halogenated Heterocycles

The carbon-halogen bond serves as a synthetic handle for introducing further complexity.

-

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are arguably the most important transformations for halogenated heterocycles.[9] They allow for the formation of C-C bonds, linking the heterocyclic core to other aryl or alkyl fragments.

-

Nucleophilic Aromatic Substitution (SNAr): In electron-deficient heterocycles (e.g., pyridine), halogens at positions activated by the ring nitrogen (positions 2 and 4) can be displaced by nucleophiles. This reaction is a powerful tool for introducing oxygen, nitrogen, and sulfur nucleophiles.

Experimental Protocols

This section provides detailed methodologies for the synthesis and functionalization of key halogenated heterocyclic building blocks.

Synthesis of 4-Iodo-1H-imidazole

This protocol describes the direct iodination of imidazole in an alkaline aqueous medium.

Materials:

-

Imidazole

-

Sodium Hydroxide (NaOH)

-

Iodine (I₂)

-

Sodium Iodide (NaI)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Isopropanol

-

n-Hexane

-

Deionized Water

Procedure:

-

Preparation of Imidazole Solution: Dissolve imidazole (e.g., 40.8 g, 0.60 mol) in an aqueous solution of sodium hydroxide (e.g., 24.0 g in 150 mL water) with stirring at room temperature.[4]

-

Preparation of Iodine Solution: In a separate flask, dissolve sodium iodide (e.g., 33.8 g, 0.23 mol) in water (e.g., 45 mL), then add iodine (e.g., 38.1 g, 0.15 mol) and stir until dissolved.[4]

-

Reaction: Cool the imidazole solution to 0 °C in an ice bath. Add the iodine solution dropwise to the cooled imidazole solution over a period of time, maintaining the temperature at 0 °C.[4]

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 0 °C for 6 hours.[4]

-

Work-up and Isolation:

-

Adjust the pH of the reaction mixture to 7-8 with concentrated HCl. A solid precipitate will form.[4]

-

Collect the solid by suction filtration and dry it. This is the crude 4-iodo-1H-imidazole.[4][10]

-

The filtrate can be saturated with sodium chloride and extracted with ethyl acetate to recover unreacted imidazole and additional product.[4]

-

-

Purification:

Table 3: Representative Yields for 4-Iodo-1H-imidazole Synthesis

| Starting Material | Reagents | Conditions | Yield (%) | Reference |

| Imidazole | I₂, NaOH, NaI | 0 °C, 6h | 70.2% | [4] |

| 2,4,5-Triiodo-1H-imidazole | Na₂SO₃, DMF | 110 °C, overnight | - | [4] |

Below is a diagram illustrating the general workflow for this synthesis.

Caption: Experimental workflow for the synthesis of 4-iodo-1H-imidazole.

Suzuki-Miyaura Coupling of 2-Bromopyridine

This protocol provides a general method for the palladium-catalyzed cross-coupling of a halogenated pyridine with an arylboronic acid.

Materials:

-

2-Bromopyridine (or other halopyridine)

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line glassware

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the 2-bromopyridine (1.0 equiv), arylboronic acid (1.1–1.5 equiv), base (2.0–3.0 equiv), and palladium catalyst (1-5 mol%).[5]

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.[5]

-

Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for the required time (typically 2-24 hours).[5] Monitor the reaction progress by TLC or GC/MS.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]

-

-

Purification:

Table 4: Representative Yields for Suzuki Coupling of Halopyridines

| Halopyridine | Boronic Acid | Catalyst (mol%) | Base | Conditions | Yield (%) | Reference |

| 2-Bromopyridine | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (1.5%) | K₃PO₄ | 110 °C, Dioxane | 82% | [2] |

| 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ (1.0%) | K₃PO₄ | 110 °C, Dioxane | 74% | [2] |

| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | 80 °C, aq. iPrOH | Good | [9] |

Role in Modulating Signaling Pathways

Halogenated heterocyclic building blocks are instrumental in designing potent and selective inhibitors of key signaling pathways implicated in diseases like cancer and inflammation.

Inhibition of Protein Kinase CK2

Protein Kinase CK2 is a serine/threonine kinase that is overexpressed in many human cancers, promoting cell proliferation and survival.[11] Many potent ATP-competitive inhibitors of CK2 feature halogenated benzimidazole or benzotriazole scaffolds. The halogens often form critical halogen bonds within the ATP-binding pocket, enhancing affinity and selectivity.[11] A well-known example is 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt).

Caption: Inhibition of the pro-survival PI3K/Akt pathway by a halogenated CK2 inhibitor.

Modulation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates cell growth, differentiation, and stress responses.[1] Dysregulation of this pathway, often through mutations in kinases like BRAF, is a hallmark of many cancers. Halogenated heterocycles, such as pyrimidine derivatives, have been developed as inhibitors of key kinases in this pathway, including MEK and ERK.[1][12] The halogens can contribute to binding affinity and influence pharmacokinetic properties.

Caption: Simplified MAPK signaling cascade showing inhibition of MEK by a halogenated heterocyclic compound.

References

- 1. cusabio.com [cusabio.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. thieme-connect.de [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cdn-links.lww.com [cdn-links.lww.com]

- 8. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. mdpi.com [mdpi.com]

- 11. US4256894A - Preparation of chlorinated pyridines - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

Methodological & Application

The Synthetic Versatility of 4-Bromothiophene-2-carbonitrile: A Gateway to Novel Organic Materials and Pharmaceutical Precursors

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 4-Bromothiophene-2-carbonitrile has emerged as a pivotal building block in modern organic synthesis, offering a versatile platform for the construction of complex molecular architectures. Its unique combination of a reactive bromine atom and a nitrile-functionalized thiophene core makes it an invaluable precursor for a wide array of applications, ranging from advanced organic electronics to the development of novel pharmaceutical agents. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to unlock the synthetic potential of this compound.

The strategic position of the bromine atom on the thiophene ring allows for its participation in a variety of palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings, are cornerstones of modern synthetic chemistry, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the nitrile group further influences the reactivity of the thiophene ring, making it a valuable component in the design of materials with specific electronic properties.

Key Applications in Organic Synthesis

1. Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between aryl halides and boronic acids or their esters. Utilizing this compound in this reaction allows for the straightforward synthesis of 4-arylthiophene-2-carbonitriles, which are key intermediates in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Table 1: Suzuki-Miyaura Coupling of this compound Derivatives

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 80 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 85 |

| 3 | 2-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | THF/H₂O | 80 | 16 | 78 |

Experimental Protocol: Suzuki-Miyaura Coupling

A flame-dried Schlenk flask is charged with this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst (2-5 mol%), and base (2.0-3.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. Degassed solvent is then added, and the reaction mixture is heated to the specified temperature with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

2. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the direct connection of terminal alkynes to the thiophene core, creating extended π-conjugated systems. These alkynyl-substituted thiophenes are of significant interest in materials science for their potential applications in molecular wires and nonlinear optics.

Table 2: Sonogashira Coupling of this compound

| Entry | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 6 | 92 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 80 | 4 | 88 |

| 3 | 1-Hexyne | Pd(OAc)₂/XPhos | CuI | DBU | DMF | 70 | 10 | 85 |

Experimental Protocol: Sonogashira Coupling

To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a degassed solvent, the palladium catalyst (1-5 mol%), copper(I) iodide (2-10 mol%), and a suitable amine base are added under an inert atmosphere. The reaction mixture is stirred at the indicated temperature until the starting material is consumed (monitored by TLC). The mixture is then cooled, filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford the desired product.

3. Stille Coupling: Versatile Carbon-Carbon Bond Formation

The Stille coupling offers a mild and versatile method for creating C-C bonds with organostannanes, tolerating a wide range of functional groups. This reaction is particularly useful in the synthesis of complex oligothiophenes and polymers for electronic applications.

Table 3: Stille Coupling of this compound

| Entry | Organostannane | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 110 | 12 | 89 |

| 2 | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ | P(o-tol)₃ | DMF | 100 | 8 | 91 |

| 3 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | - | THF | 65 | 16 | 83 |

Experimental Protocol: Stille Coupling

In an inert atmosphere glovebox or Schlenk line, a flask is charged with this compound (1.0 mmol), the organostannane reagent (1.1 mmol), and the palladium catalyst (1-5 mol%). Anhydrous, degassed solvent is added, and the mixture is heated to the specified temperature. The reaction is monitored by GC-MS or LC-MS. After completion, the reaction mixture is cooled and subjected to an aqueous workup with potassium fluoride solution to remove tin byproducts. The organic layer is then dried, concentrated, and the product is purified by chromatography.

4. Buchwald-Hartwig Amination: Synthesis of Arylamines

The Buchwald-Hartwig amination provides a direct route to synthesize N-aryl and N-heteroaryl amines. This reaction is of great importance in medicinal chemistry, as the resulting 4-aminothiophene-2-carbonitrile derivatives are precursors to a variety of biologically active compounds.

Table 4: Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 18 | 95 |

| 2 | Aniline | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 12 | 88 |

| 3 | Benzylamine | PdCl₂(dppf) | - | Cs₂CO₃ | THF | 80 | 24 | 82 |

Experimental Protocol: Buchwald-Hartwig Amination

A mixture of this compound (1.0 mmol), the amine (1.2 mmol), the palladium precursor (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.4-2.0 mmol) in an anhydrous, deoxygenated solvent is heated under an inert atmosphere. The reaction progress is followed by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Visualizing Synthetic Pathways

The following diagrams illustrate the general workflows for the key cross-coupling reactions of this compound.

Caption: Suzuki-Miyaura Coupling Workflow.

Caption: Sonogashira Coupling Workflow.

Caption: Stille Coupling Workflow.

Caption: Buchwald-Hartwig Amination Workflow.

Conclusion

This compound stands as a testament to the power of functionalized heterocyclic compounds in advancing organic synthesis. The protocols and data presented herein provide a foundational guide for its effective utilization in constructing a diverse range of valuable molecules. As research in materials science and drug discovery continues to evolve, the applications of this versatile building block are poised to expand even further.

4-Bromothiophene-2-carbonitrile: A Versatile Scaffold for Novel Pharmaceutical Agents

Introduction:

4-Bromothiophene-2-carbonitrile is a key heterocyclic building block increasingly utilized in the discovery and development of novel pharmaceuticals. Its unique structural features, comprising a thiophene ring substituted with a bromine atom and a nitrile group, offer medicinal chemists a versatile platform for synthesizing a diverse array of biologically active molecules. The bromine atom serves as a convenient handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of diverse molecular fragments. The nitrile group can be transformed into other functional groups or utilized for its electronic properties and potential interactions with biological targets. This application note provides a comprehensive overview of the use of this compound in pharmaceutical research, focusing on its application in the synthesis of kinase inhibitors targeting critical signaling pathways in cancer.

Application in Kinase Inhibitor Synthesis

Thiophene-based compounds have emerged as privileged structures in the design of kinase inhibitors due to their ability to form key interactions within the ATP-binding pocket of these enzymes.[1] Dysregulation of kinase signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways, is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2][3]

Thiophene Derivatives as EGFR and VEGFR-2 Inhibitors

Research has demonstrated that derivatives of this compound can be elaborated into potent inhibitors of EGFR and VEGFR-2. These kinases play crucial roles in tumor growth, proliferation, and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[2][3] By inhibiting these pathways, thiophene-based compounds can effectively arrest tumor progression.

Several studies have reported the synthesis of thiophene derivatives with significant inhibitory activity against these kinases. For instance, novel pyrazole–thiophene hybrid derivatives have been designed and synthesized, showing promising multitargeted anticancer potential by inhibiting both wild-type and mutant forms of EGFR, as well as VEGFR-2.[4]

Data Presentation

The following tables summarize quantitative data for representative thiophene derivatives synthesized from precursors like this compound, highlighting their potential as kinase inhibitors.

Table 1: Suzuki Coupling Reaction Yields for Thiophene Derivatives

| Entry | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | Moderate to Good |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 85-90 | Moderate to Excellent |

| 3 | 3-Fluorophenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF | Dioxane | Room Temp | Good |

Note: Yields are generalized from similar reactions reported in the literature and may vary based on specific substrate and reaction conditions.

Table 2: Sonogashira Coupling Reaction Yields for Thiophene Derivatives

| Entry | Terminal Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp | Good |

| 2 | Ethynyltrimethylsilane | Pd(OAc)₂ / XPhos | CsF | DMF | 100 | High |

| 3 | 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | Toluene | 60 | Good |

Note: Yields are generalized from similar reactions reported in the literature and may vary based on specific substrate and reaction conditions.

Table 3: Biological Activity of Representative Thiophene-Based Kinase Inhibitors

| Compound ID | Target Kinase | Cell Line | IC₅₀ (nM) |

| Thiophene-Derivative 1 | EGFR | H1299 (Lung Cancer) | 12.5 |

| Thiophene-Derivative 2 | EGFR | H1299 (Lung Cancer) | 0.47 |

| Thiophene-Derivative 3 | HER2 | H1299 (Lung Cancer) | 0.14 |

| Thiophene-Derivative 4 | VEGFR-2 | - | 191.1 |

| Pyrazole-Thiophene Hybrid | EGFR (wild-type) | MCF-7 (Breast Cancer) | 16,250 |

| Pyrazole-Thiophene Hybrid | VEGFR-2 | - | 18,110 |

IC₅₀ values are indicative of the concentration of the compound required to inhibit 50% of the target kinase activity or cell growth and are sourced from various research publications.[1][3][4][5]

Experimental Protocols

Detailed methodologies for key synthetic transformations involving this compound are provided below. These protocols are based on established literature procedures and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)

-

Degassed solvent (e.g., Dioxane/Water, Toluene/Water)

Procedure:

-

To a dry reaction flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed solvent to the reaction mixture.

-